molecular formula C5H7BrO3 B044637 Ethyl bromopyruvate CAS No. 70-23-5

Ethyl bromopyruvate

Cat. No. B044637
CAS RN: 70-23-5
M. Wt: 195.01 g/mol
InChI Key: VICYTAYPKBLQFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl bromopyruvate is synthesized through various chemical reactions, including catalyst-free multicomponent reactions and reactions with activated acetylenes. For instance, a one-pot catalyst-free synthesis involves the reaction of 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate to form pyrrolo[1,2-a]quinoxaline derivatives (Piltan et al., 2013). Another example is the synthesis of pyrrolo[2,1-a]isoquinolines through the reaction of activated acetylenes and isoquinoline in the presence of ethyl bromopyruvate (Yavari et al., 2006).

Molecular Structure Analysis

The molecular structure of ethyl bromopyruvate derivatives can be thoroughly characterized using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction methods. Such studies provide insights into the bond lengths, bond angles, torsion angles, and vibrational assignments of these compounds. For example, the synthesis and characterization of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate reveal detailed structural information through experimental and theoretical (DFT) studies (Haroon et al., 2018).

Chemical Reactions and Properties

Ethyl bromopyruvate participates in a wide range of chemical reactions, leading to the formation of various heterocyclic compounds. Its reactivity allows for the synthesis of derivatives with significant structural diversity. For instance, reactions with 1-(cyclohex-1-enyl)piperidine, -pyrrolidine, and -morpholine result in 4,5,6,7-tetrahydroindole derivatives (Mamedov et al., 2019).

Physical Properties Analysis

The physical properties of ethyl bromopyruvate and its derivatives, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in various chemical environments. However, detailed discussions on these properties are specific to individual derivatives and are typically derived from experimental observations during synthesis and characterization studies.

Chemical Properties Analysis

The chemical properties of ethyl bromopyruvate, including its reactivity with different nucleophiles, electrophiles, and its role in various catalytic processes, define its utility in organic synthesis. Its ability to undergo rearrangement, alkylation, and condensation reactions makes it a valuable compound in the synthesis of complex organic molecules (Garg & Singh, 1970).

Scientific Research Applications

  • Ethyl bromopyruvate is effective in synthesizing 1,2,3,4-tetrahydro-2,4-dioxopyrrolo[1,2-a][1,3,5]triazine-7-carboxylate esters from 1,3,5-triazine-2 (Traynor & Wibberley, 1974).

  • It acts as a highly reactive alkylating agent, useful for 3-substitution of indoles under mild conditions (Gilchrist, 2001).

  • Bromopyruvate, a related compound, is a potent irreversible inhibitor of succinate dehydrogenase and an active-site-directed inhibitor of the pyruvate dehydrogenase complex in Escherichia coli (Sanborn, Felberg, & Hollocher, 1971); (Lowe & Perham, 1984).

  • It shows potential as a broad-spectrum antibacterial agent, targeting both drug-susceptible and drug-resistant M. tuberculosis and ESKAPE pathogens (Kumar et al., 2019).

  • In maize leaf phosphoenolpyruvate carboxylase, it inactivates by modifying cysteinyl residues at the phosphoenolpyruvate binding site (Gonzalez, Iglesias, & Andreo, 1986).

  • A catalyst-free one-pot reaction with ethyl bromopyruvate produces functionalized pyrrolo[1,2-a]quinoxaline derivatives (Piltan, Moradi, Abasi, & Zarei, 2013).

  • Azoalkenes derived from hydrazones of ethyl bromopyruvate can act as electrophiles and electrophilic dienes in reactions with nucleophilic alkenes and heterocycles (Clarke, Gilchrist, Lemos, & Roberts, 1991).

  • It enables the direct preparation of ethyl 4,5-difluoroindole-3-carboxylate from lithiated N-BOC-3,4-difluoroaniline (Silvestri, Artico, Regina, & Martino, 2004).

Safety And Hazards

Ethyl bromopyruvate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Ethyl bromopyruvate exhibits all the characteristics required to be positioned as a potential broad-spectrum antibacterial agent . It has been identified as an equipotent broad-spectrum antibacterial agent targeting drug-susceptible and -resistant M. tuberculosis and ESKAPE pathogens .

properties

IUPAC Name

ethyl 3-bromo-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO3/c1-2-9-5(8)4(7)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICYTAYPKBLQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058780
Record name Propanoic acid, 3-bromo-2-oxo-, ethyl ester
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Molecular Weight

195.01 g/mol
Source PubChem
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Product Name

Ethyl bromopyruvate

CAS RN

70-23-5
Record name Ethyl bromopyruvate
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Record name Ethyl bromopyruvate
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Record name Ethyl bromopyruvate
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Record name Propanoic acid, 3-bromo-2-oxo-, ethyl ester
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Record name Ethyl bromopyruvate
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Record name Ethyl bromopyruvate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,350
Citations
A Kumar, VM Boradia, R Thakare… - Journal of …, 2019 - academic.oup.com
… In the present study, we evaluated the antibacterial potential of ethyl bromopyruvate (EBP), a derivative of 3-bromo-pyruvic acid (3-BPA), an anticancer agent that inhibits the Warburg …
Number of citations: 10 academic.oup.com
TL Gilchrist, W Stretch, EJT Chrystal - Journal of the Chemical Society …, 1987 - pubs.rsc.org
Ethyl bromopyruvate oxime (1a) reacts with imidazole, 1-methylimidazole, pyrazole, 3-methylpyrazole, 3,5-dimethylpyrazole, and 1,2,4-triazole to give products of N-alkylation of the …
Number of citations: 24 pubs.rsc.org
SJ Clarke, TL Gilchrist, A Lemos, TG Roberts - Tetrahedron, 1991 - Elsevier
… by the dehydmbromination of ethyl bromopyruvate oxime. 1 This nimxoalkene has been … and xeactions of some hydrazones of ethyl bromopyruvate. The reactions of three such …
Number of citations: 38 www.sciencedirect.com
I Yavari, Z Hossaini, M Sabbaghan - Tetrahedron Letters, 2008 - Elsevier
… Thus, the reaction of benzoyl isothiocyanates 1 with ethyl bromopyruvate (2) in the presence of enaminone 3 led to ethyl 2-(4-acetyl-5-benzoylamino-3-methyl-2-thienyl)-2-oxoacetates …
Number of citations: 38 www.sciencedirect.com
I Yavari, Z Hossaini, M Sabbaghan - Monatshefte für Chemie-Chemical …, 2008 - Springer
The reaction of dialkyl acetylenedicarboxylates or diaroylacetylenes with ethyl bromopyruvate in the presence of enaminones led to 2-ethyl 3,4-dialkyl 4-bromo-4,5-dihydro-2,3,4-…
Number of citations: 2 link.springer.com
J Liang, VD Soucy, V Tusi, Y Liu… - Journal of …, 2014 - Wiley Online Library
We observed unexpected thiazole 1B formation when 2,6‐dichlorobenzothioamide 1 and ethyl bromopyruvate were reacted under basic conditions at elevated temperatures in ethanol. …
Number of citations: 1 onlinelibrary.wiley.com
I Yavari, Z Hossaini, M Sabbaghan - Tetrahedron letters, 2006 - Elsevier
Isoquinoline reacts with ethyl bromopyruvate in the presence of dialkyl acetylenedicarboxylates or diaryloylacetylenes to produce dialkyl 1-(2-ethoxy-2-oxoacetyl)pyrrolo[2,1-a]…
Number of citations: 83 www.sciencedirect.com
MP Gore, P Nanjappan, GC Hoops… - The Journal of Organic …, 1990 - ACS Publications
… Our synthesis of stereospecifically labeled PEP begins with commercially available ethyl bromopyruvate, which is converted to ethyl 3,3-dibromopyruvate (3) in 80% yield by using iV-…
Number of citations: 9 pubs.acs.org
I Yavari, S Seyfi, Z Hossaini, M Sabbaghan… - … für Chemie-Chemical …, 2008 - academia.edu
… from CS2 and amine 1, which are subsequently attacked by ethyl bromopyruvate to produce 5. Intermediate 5 undergoes HBr elimination and cyclization reaction to generate 3 …
Number of citations: 62 www.academia.edu
I Yavari, Z Hossaini, M Sabbaghan - Molecular diversity, 2006 - Springer
… in the presence of ethyl bromopyruvate leads to ethyl 3,4… tert-butyl isocyanide and ethyl bromopyruvate to produce 3,4-… in the presence of ethyl bromopyruvate was investigated and …
Number of citations: 51 link.springer.com

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